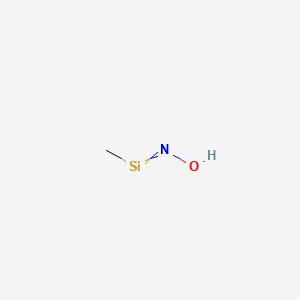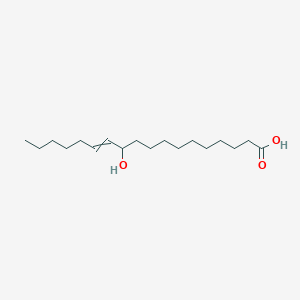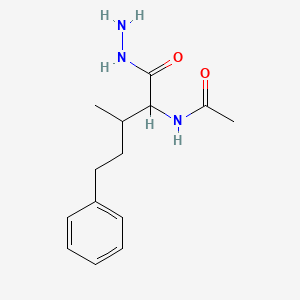
9-(3,6-Difluoro-9H-fluoren-9-ylidene)-3,6-difluoro-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3,6-Difluoro-9H-fluoren-9-ylidene)-3,6-difluoro-9H-fluorene is a fluorinated organic compound with the molecular formula C26H12F4. This compound is characterized by the presence of two fluorine atoms on each of the fluorene moieties, making it a highly fluorinated derivative of fluorene. The compound is known for its unique structural and electronic properties, which make it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 9-(3,6-Difluoro-9H-fluoren-9-ylidene)-3,6-difluoro-9H-fluorene typically involves the fluorination of fluorene derivatives. One common synthetic route involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a specific temperature to facilitate the fluorination process. Industrial production methods may involve similar fluorination techniques but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
9-(3,6-Difluoro-9H-fluoren-9-ylidene)-3,6-difluoro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of fluorenone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially or fully reduced fluorene derivatives.
Substitution: The compound can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups. Common reagents for substitution reactions include nucleophiles such as amines or thiols. .
Applications De Recherche Scientifique
9-(3,6-Difluoro-9H-fluoren-9-ylidene)-3,6-difluoro-9H-fluorene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique electronic properties make it valuable in the development of new materials with specific electronic characteristics.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on biological systems. Its fluorinated nature may enhance its stability and bioavailability.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties
Mécanisme D'action
The mechanism of action of 9-(3,6-Difluoro-9H-fluoren-9-ylidene)-3,6-difluoro-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. In drug development, for example, the compound may interact with specific proteins or nucleic acids, influencing their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
9-(3,6-Difluoro-9H-fluoren-9-ylidene)-3,6-difluoro-9H-fluorene can be compared with other fluorinated fluorene derivatives, such as:
9,9-Difluoro-9H-fluorene: This compound has two fluorine atoms on the central carbon of the fluorene moiety, differing from the difluorination pattern of this compound.
3,6-Difluoro-9H-fluorene: This compound has fluorine atoms on the 3 and 6 positions of the fluorene ring, similar to this compound, but lacks the additional fluorine atoms on the central carbon.
9,9-Bis(3,6-difluorophenyl)-9H-fluorene: This compound features two difluorophenyl groups attached to the central carbon of the fluorene moiety, providing a different substitution pattern compared to this compound
Each of these compounds has unique structural and electronic properties, making them suitable for different applications and highlighting the versatility of fluorinated fluorene derivatives.
Propriétés
Numéro CAS |
917949-67-8 |
|---|---|
Formule moléculaire |
C26H12F4 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
9-(3,6-difluorofluoren-9-ylidene)-3,6-difluorofluorene |
InChI |
InChI=1S/C26H12F4/c27-13-1-5-17-21(9-13)22-10-14(28)2-6-18(22)25(17)26-19-7-3-15(29)11-23(19)24-12-16(30)4-8-20(24)26/h1-12H |
Clé InChI |
KAYRDYRZXNBSJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C3=C(C2=C4C5=C(C=C(C=C5)F)C6=C4C=CC(=C6)F)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(2-Ethenylphenyl)methoxy]phenyl}decahydronaphthalene](/img/structure/B14174949.png)

![9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B14174961.png)
![6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174967.png)

![3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14174984.png)
![1-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14174989.png)

![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)

![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)

![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
methanone](/img/structure/B14175047.png)
